N-Propyl-3-piperidyl 2-chloro-6-methylphenylcarbamate
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Overview
Description
N-Propyl-3-piperidyl 2-chloro-6-methylphenylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a piperidine ring, a propyl group, and a chloromethylphenyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-3-piperidyl 2-chloro-6-methylphenylcarbamate typically involves the reaction of 2-chloro-6-methylphenyl isocyanate with N-propyl-3-piperidinol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-3-piperidyl 2-chloro-6-methylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted carbamates and amines.
Scientific Research Applications
N-Propyl-3-piperidyl 2-chloro-6-methylphenylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as an anticholinergic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Propyl-3-piperidyl 2-chloro-6-methylphenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced cholinergic transmission, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-3-piperidyl benzilate: An anticholinergic agent with similar pharmacological properties.
N-Methyl-3-piperidyl benzilate: Another compound with anticholinergic activity.
N-Propyl-3-piperidyl benzilate: Shares structural similarities and pharmacological effects.
Uniqueness
N-Propyl-3-piperidyl 2-chloro-6-methylphenylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring, propyl group, and chloromethylphenyl group makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
31755-20-1 |
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Molecular Formula |
C16H23ClN2O2 |
Molecular Weight |
310.82 g/mol |
IUPAC Name |
(1-propylpiperidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-9-19-10-5-7-13(11-19)21-16(20)18-15-12(2)6-4-8-14(15)17/h4,6,8,13H,3,5,7,9-11H2,1-2H3,(H,18,20) |
InChI Key |
RBEUQTCXHILJSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C |
Origin of Product |
United States |
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